4-(4-cyanatoanilino)phenyl cyanate
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Overview
Description
4-(4-cyanatoanilino)phenyl cyanate is an organic compound that belongs to the class of cyanate esters. These compounds are known for their high thermal stability, low moisture absorption, and excellent dielectric properties, making them valuable in various industrial applications, particularly in the field of high-performance polymers and composites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyanatoanilino)phenyl cyanate typically involves the reaction of phenols with cyanogen halides in the presence of a base. One common method is the reaction of 4-aminophenol with cyanogen bromide under basic conditions to form the desired cyanate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of cyanate esters, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyanatoanilino)phenyl cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction forms triazine rings, which are essential for creating high-performance polymers.
Substitution Reactions: The cyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclotrimerization: Typically requires heating in the presence of a catalyst such as a metal salt or an acid.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-(4-cyanatoanilino)phenyl cyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-cyanatoanilino)phenyl cyanate primarily involves its ability to undergo cyclotrimerization to form triazine rings. These rings provide the compound with its high thermal stability and mechanical strength . The molecular targets and pathways involved include the formation of covalent bonds between the cyanate groups and other reactive sites, leading to the creation of a robust polymer network .
Comparison with Similar Compounds
Similar Compounds
2,2-bis-(4-cyanatophenyl)propane: Another cyanate ester known for its high-performance properties.
1,1-bis-(4-cyanatophenyl)ethane: Similar in structure and used in similar applications.
Uniqueness
4-(4-cyanatoanilino)phenyl cyanate is unique due to its specific structure, which allows for the formation of highly stable triazine rings. This property makes it particularly valuable in applications requiring high thermal stability and mechanical strength .
Properties
IUPAC Name |
[4-(4-cyanatoanilino)phenyl] cyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-9-18-13-5-1-11(2-6-13)17-12-3-7-14(8-4-12)19-10-16/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBCOXNHYYGIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)OC#N)OC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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